molecular formula C17H22N2O B8107967 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8107967
M. Wt: 270.37 g/mol
InChI Key: JHZYOMJQDBSDGU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropylmethyl group and a phenyl group attached to a diazaspiro[3.5]nonane core. The spirocyclic framework is of particular interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can influence the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, followed by the addition of a cyclopropylmethyl halide.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and specificity for biological targets.

    Biological Studies: It can be used as a probe to study the interaction of spirocyclic compounds with enzymes and receptors.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The cyclopropylmethyl and phenyl groups contribute to hydrophobic interactions, while the diazaspiro core can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one: Unique due to its specific spirocyclic structure and functional groups.

    2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]octan-1-one: Similar spirocyclic core but with a different ring size.

    2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]decane-1-one: Larger spirocyclic ring, potentially altering its biological activity.

Uniqueness

This compound stands out due to its specific combination of a cyclopropylmethyl group and a phenyl group attached to a diazaspiro[3.5]nonane core. This unique structure can result in distinct biological activities and interactions compared to other spirocyclic compounds.

Properties

IUPAC Name

2-(cyclopropylmethyl)-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16-17(8-10-18-11-9-17)15(14-4-2-1-3-5-14)19(16)12-13-6-7-13/h1-5,13,15,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZYOMJQDBSDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(C3(C2=O)CCNCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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